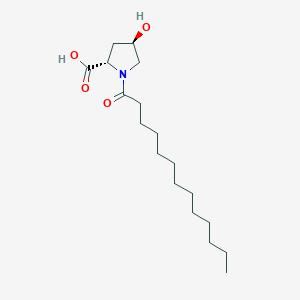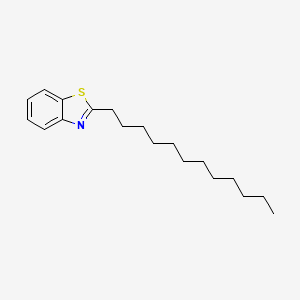
N-Tetradecanoyl-hydroxyproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradecanoyl-hydroxyproline typically involves the acylation of hydroxyproline with tetradecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli are used to produce hydroxyproline, which is then acylated with tetradecanoyl chloride. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Tetradecanoyl-hydroxyproline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tetradecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
N-Tetradecanoyl-hydroxyproline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
Biology: Studied for its role in collagen synthesis and its potential in tissue engineering.
Medicine: Investigated for its anti-inflammatory and wound healing properties.
Industry: Utilized in the production of cosmetics and skincare products due to its moisturizing and anti-aging effects
Mechanism of Action
The mechanism of action of N-Tetradecanoyl-hydroxyproline involves its incorporation into collagen fibers, enhancing their stability and strength. It also acts as a scavenger of reactive oxygen species, protecting cells from oxidative damage. The compound interacts with various molecular targets, including protein kinases and transcription factors, modulating cell signaling pathways involved in growth, development, and stress responses .
Comparison with Similar Compounds
Similar Compounds
N-Tetradecanoyl Homoserine Lactone: Another acylated compound with signaling properties in bacterial quorum sensing.
N-Acetyl-4-Hydroxyproline: Used as an anti-inflammatory agent.
Uniqueness
N-Tetradecanoyl-hydroxyproline is unique due to its specific acylation with a tetradecanoyl group, which imparts distinct physicochemical properties and biological activities. Its role in collagen stabilization and its potential therapeutic applications set it apart from other hydroxyproline derivatives .
Properties
Molecular Formula |
C18H33NO4 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-tridecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)19-14-15(20)13-16(19)18(22)23/h15-16,20H,2-14H2,1H3,(H,22,23)/t15-,16+/m1/s1 |
InChI Key |
LYGFQYMZWLCANQ-CVEARBPZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)

![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)


![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
